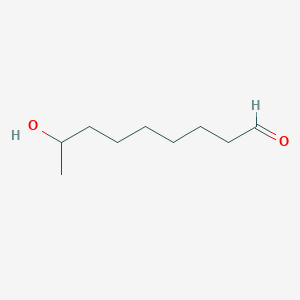

8-Hydroxynonanal

Description

Contextualizing Lipid Peroxidation Products as Biological Mediators

Lipid peroxidation products encompass a wide range of molecules, including lipid hydroperoxides and various aldehydes. researchgate.netnih.gov These molecules are not inert end-products of oxidative damage but are increasingly recognized as active participants in cellular communication. nih.gov For instance, they can modulate the activity of enzymes, alter membrane properties, and interact with receptors, thereby initiating signaling cascades that can influence gene expression and cellular responses. nih.govrug.nl The biological impact of these products is highly dependent on their chemical structure, reactivity, and the cellular context in which they are produced. While some lipid peroxidation products are involved in physiological processes, their accumulation is often associated with pathological conditions. researchgate.net

Significance of Reactive Aldehydes in Cellular Homeostasis and Dysfunction

Among the myriad of lipid peroxidation products, reactive aldehydes are of particular interest due to their high reactivity and significant biological effects. nih.govmdpi.com These aldehydes, characterized by a carbonyl group, can readily form covalent adducts with cellular macromolecules, including proteins and DNA. nih.gov This adduction can lead to alterations in protein function, enzyme inactivation, and DNA damage, thereby disrupting cellular homeostasis. nih.gov

One of the most extensively studied reactive aldehydes is 4-hydroxynonenal (B163490) (4-HNE), which has been implicated in a wide range of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. nih.govnih.gov The high reactivity of 4-HNE and its ability to modulate various signaling pathways have made it a key focus of research in the field of oxidative stress. nih.govrug.nlacs.org

In contrast, information regarding other isomers, such as 8-hydroxynonanal (8-HNA), is notably scarce. While the autoxidation of oleic acid, a monounsaturated fatty acid, is known to produce hydroperoxides at the 8, 9, 10, and 11 positions, which could theoretically be precursors to the corresponding hydroxynonanal isomers, the specific formation and biological significance of 8-HNA remain largely unexplored. gerli.com

Scope and Research Imperatives for this compound Investigations

The current body of scientific literature is heavily skewed towards the study of 4-HNE, leaving a significant knowledge gap concerning other hydroxynonanal isomers, including 8-HNA. The limited availability of specific research on this compound underscores the need for further investigation into its chemistry and biology.

Future research should aim to:

Elucidate the formation pathways of this compound: Determining the specific enzymatic and non-enzymatic routes that lead to the generation of 8-HNA in biological systems is a critical first step.

Characterize the chemical reactivity of this compound: Understanding its reactivity towards biological nucleophiles, such as amino acid residues in proteins, will provide insights into its potential molecular targets and mechanisms of action.

Investigate the biological effects of this compound: Cellular and in vivo studies are necessary to determine the physiological and pathological roles of 8-HNA, including its impact on cell signaling, cellular homeostasis, and its potential contribution to disease processes.

Develop analytical methods for the detection and quantification of this compound: Sensitive and specific methods are required to measure the levels of 8-HNA in biological samples, which will be crucial for correlating its presence with specific physiological or pathological states.

Addressing these research imperatives will be essential to build a comprehensive understanding of the diverse roles of lipid peroxidation products in health and disease and to clarify the specific contribution of understudied molecules like this compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

85926-51-8 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

8-hydroxynonanal |

InChI |

InChI=1S/C9H18O2/c1-9(11)7-5-3-2-4-6-8-10/h8-9,11H,2-7H2,1H3 |

InChI Key |

VJLATUPUFCQRCV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCCCC=O)O |

Origin of Product |

United States |

Biogenesis and Formation Pathways of 8 Hydroxynonanal

Oxidative Origins of 8-Hydroxynonanal in Biological Systems

The generation of this compound is intrinsically linked to the oxidative degradation of lipids within biological systems. This process can be initiated by enzymatic machinery or occur through spontaneous, non-enzymatic reactions, both of which contribute to the pool of this reactive aldehyde.

Derivation from Polyunsaturated Fatty Acid Oxidation

Polyunsaturated fatty acids (PUFAs), key components of cellular membranes, are the primary substrates for the formation of this compound. The presence of multiple double bonds in their acyl chains makes them particularly susceptible to oxidation. While the direct precursor fatty acid for this compound is not definitively established in the provided literature, the general mechanisms of PUFA oxidation provide a foundational understanding. For instance, the oxidation of ω-6 PUFAs like linoleic acid and arachidonic acid is a well-documented source of various aldehydes, and it is plausible that this compound originates from a similar, though less commonly studied, pathway. nih.gov

The process begins with the abstraction of a hydrogen atom from a methylene (B1212753) group adjacent to a double bond, leading to the formation of a lipid radical. This radical then reacts with molecular oxygen to form a peroxyl radical, a key intermediate in the propagation of lipid peroxidation. These reactions can ultimately lead to the cleavage of the fatty acid backbone, generating a variety of smaller molecules, including aldehydes like this compound.

Role of Enzymatic Processes in this compound Generation

Enzymatic reactions, particularly those mediated by lipoxygenases, play a significant role in the controlled production of lipid hydroperoxides, the precursors to aldehydes.

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of PUFAs. wikipedia.org These enzymes exhibit both regio- and stereospecificity, meaning they introduce oxygen at specific positions on the fatty acid chain and produce a specific stereoisomer.

Of particular relevance to the potential formation of this compound is the action of 8-lipoxygenase (8-LOX). Research has identified an arachidonate (B1239269) 8-lipoxygenase that converts arachidonic acid into (8R)-8-hydroperoxy-5,9,11,14-eicosatetraenoic acid (8R-HPETE). wikipedia.orgnih.gov This enzymatic step is crucial as it introduces an oxygen moiety at the C8 position of the 20-carbon arachidonic acid chain. While the direct cleavage of 8R-HPETE to yield this compound has not been explicitly detailed, the formation of this specific hydroperoxide is a critical prerequisite for such a reaction. The subsequent transformation of 8R-HPETE into other bioactive molecules, such as an α-ketol and a racemic prostanoid, has been observed, suggesting that 8R-HPETE is a key branching point for various metabolic pathways. nih.gov

Non-Enzymatic Mechanisms in this compound Formation

In addition to enzymatic pathways, this compound can also be formed through non-enzymatic mechanisms, primarily driven by free radical-mediated autoxidation. This process is less specific than enzymatic reactions and can lead to a wider array of oxidation products.

The autoxidation of PUFAs is a self-propagating chain reaction initiated by reactive oxygen species (ROS). The resulting lipid hydroperoxides are relatively unstable and can decompose, particularly in the presence of transition metal ions, to form a variety of secondary products, including aldehydes. While the specific non-enzymatic pathway leading to this compound is not well-defined, it is mechanistically plausible that random oxidative cleavage of certain PUFA hydroperoxides could result in its formation.

Characterization of Precursors and Intermediates to this compound Synthesis

The synthesis of this compound involves specific precursor molecules and a series of intermediate compounds.

The primary precursors for the formation of this compound are polyunsaturated fatty acids. Based on the enzymatic activity of 8-lipoxygenase, arachidonic acid is a key precursor, as it is converted to 8-HPETE. wikipedia.orgnih.gov

The pivotal intermediate in the enzymatic pathway is (8R)-8-hydroperoxy-5,9,11,14-eicosatetraenoic acid (8R-HPETE) . wikipedia.orgnih.gov This molecule contains the crucial hydroperoxy group at the C8 position. Further metabolism of 8R-HPETE can lead to the formation of an unstable allene (B1206475) oxide, which can then be hydrolyzed to other products. nih.gov The precise mechanism by which 8R-HPETE might be cleaved to yield a nine-carbon aldehyde like this compound remains an area for further investigation.

Another potential, though less direct, pathway for the modification of fatty acids is omega (ω)-oxidation . This process, occurring in the endoplasmic reticulum, involves the hydroxylation of the terminal methyl group (the ω-carbon) of a fatty acid, followed by oxidation to an aldehyde and then a carboxylic acid, resulting in a dicarboxylic acid. byjus.comyoutube.comresearchgate.net While this pathway typically modifies the terminal carbon, its existence highlights the cellular machinery capable of oxidizing the aliphatic chain of fatty acids at positions other than the beta-carbon.

The table below summarizes the key molecules involved in the potential biogenesis of this compound.

| Molecule | Type | Role in this compound Biogenesis |

| Arachidonic Acid | Precursor | A polyunsaturated fatty acid that can be oxygenated by 8-lipoxygenase. wikipedia.orgnih.gov |

| (8R)-8-hydroperoxy-5,9,11,14-eicosatetraenoic acid (8R-HPETE) | Intermediate | The product of 8-lipoxygenase action on arachidonic acid, with a hydroperoxy group at the C8 position. wikipedia.orgnih.gov |

Metabolic Transformations and Enzymatic Processing of 8 Hydroxynonanal

Conjugation Pathways of 8-Hydroxynonanal

Conjugation reactions represent a primary mechanism for the detoxification of electrophilic compounds like α,β-unsaturated aldehydes. This process involves the addition of an endogenous molecule, most commonly glutathione (B108866), which increases the water solubility of the compound and marks it for elimination.

Glutathione S-Transferase-Mediated Adduction

The initial and often rate-limiting step in the detoxification of many reactive aldehydes is their conjugation with the tripeptide glutathione (GSH). This reaction is catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs). GSTs facilitate the nucleophilic attack of the thiol group of GSH on the electrophilic carbon of the aldehyde. In the case of α,β-unsaturated aldehydes, this typically occurs via a Michael addition.

For the related compound HNE, specific GST isozymes, particularly from the alpha class (e.g., GSTA4-4), have demonstrated high catalytic efficiency for this conjugation. It is hypothesized that 8-HNA is also a substrate for GSTs, leading to the formation of a glutathione conjugate (GS-8-HNA). The efficiency and specificity of this reaction would depend on the affinity of various GST isozymes for the 8-HNA structure. The intracellular concentration of 8-HNA is, therefore, likely regulated by the coordinated action of GSTs that conjugate it with GSH. frontierspartnerships.orgniscpr.res.in

Formation of Mercapturic Acid Conjugates

Following the initial conjugation with glutathione, the resulting GS-8-HNA conjugate is expected to enter the mercapturic acid pathway for further processing and eventual excretion. niscpr.res.innih.gov This pathway involves a series of enzymatic steps that occur primarily in the kidney and liver. nih.govnih.gov

The process begins with the sequential cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione conjugate, a process catalyzed by γ-glutamyltransferase and dipeptidases, respectively. nih.gov This leaves a cysteine conjugate of 8-HNA. The final step in the formation of mercapturic acid is the N-acetylation of the cysteine conjugate by N-acetyltransferase. The resulting mercapturic acid (N-acetylcysteine conjugate) is a water-soluble, less toxic metabolite that can be readily excreted in the urine. caymanchem.comcaymanchem.com This entire pathway serves as a major route for the elimination of xenobiotic and endogenous electrophiles. niscpr.res.in

Redox Biotransformations of this compound

In addition to conjugation, 8-HNA can undergo oxidation and reduction reactions, primarily targeting its aldehyde functional group. These transformations are catalyzed by oxidoreductase enzymes and represent another critical avenue for detoxification.

Aldehyde Dehydrogenase-Dependent Oxidation

Aldehyde dehydrogenases (ALDHs) are a family of NAD(P)+-dependent enzymes that catalyze the irreversible oxidation of aldehydes to their corresponding carboxylic acids. frontiersin.orgnih.gov This is a major pathway for the detoxification of a wide range of endogenous and exogenous aldehydes. frontiersin.org

It is anticipated that 8-HNA is a substrate for ALDH isozymes, which would convert it to 8-hydroxy-nonanoic acid. Various ALDHs, including cytosolic and mitochondrial forms, exhibit different substrate specificities. frontiersin.org For instance, ALDH2, a key mitochondrial enzyme, is known to efficiently metabolize lipid peroxidation products like HNE. wikipedia.org The oxidation of 8-HNA to its carboxylic acid derivative would significantly decrease its reactivity and facilitate its subsequent metabolism or excretion.

Aldo-Keto Reductase-Mediated Reduction

The reduction of the aldehyde group of 8-HNA to a primary alcohol is another significant metabolic pathway, catalyzed by members of the aldo-keto reductase (AKR) superfamily. nih.govwikipedia.org These enzymes are NADPH-dependent oxidoreductases with broad substrate specificity for aldehydes and ketones. wikipedia.org

The enzymatic reduction of 8-HNA would yield 1,8-nonanediol. Several AKR isoforms, such as those from the AKR1B and AKR1C subfamilies, are known to reduce lipid-derived aldehydes. nih.govmdpi.com This reduction eliminates the reactive aldehyde moiety, thereby detoxifying the compound. The resulting diol is more water-soluble and can be more easily excreted or undergo further phase II conjugation reactions.

Stereoselectivity in Enzymatic Reduction Pathways

Enzymatic reactions are often characterized by a high degree of stereoselectivity, where the enzyme preferentially binds and transforms one stereoisomer of a chiral substrate over another. This compound possesses a chiral center at the C8 position, meaning it can exist as two enantiomers (R- and S-isomers).

Inter-organ Metabolism and Disposition of this compound Metabolites

While direct studies on the inter-organ metabolism of this compound are not detailed in the available research, the metabolic fate of the analogous compound, 4-hydroxynonenal (B163490) (4-HNE), provides a well-documented framework. The liver and kidneys are central organs in the metabolism and disposition of lipid peroxidation products. virginiaanesthesiaservices.comijbs.com

Metabolites of 4-HNE are transported between organs for further processing and eventual excretion. The primary route of detoxification begins with its conjugation to glutathione (GSH), oxidation to 4-hydroxy-2-nonenoic acid (HNA), and reduction to 1,4-dihydroxy-2-nonene (DHN). researchgate.netmdpi.com The liver plays a crucial role in the initial metabolism. nih.gov For instance, after being metabolized in the liver, 4-HNE conjugates are excreted into the bile. acs.org Research in rats has shown that about 19.5% of an injected dose of 4-HNE is found in the bile within four hours. acs.org

Furthermore, evidence suggests an enterohepatic circulation for these metabolites. acs.org Metabolites excreted in bile can be reabsorbed in the intestine, transported back to the liver, and re-enter circulation, which was confirmed in linked rat models where approximately 7.7% of the total dose underwent enterohepatic recirculation. acs.org This process involves the intestinal microflora, which can further modify the metabolites. acs.org

The kidneys are the primary site for the excretion of the final, water-soluble metabolites, such as mercapturic acids, in the urine. virginiaanesthesiaservices.comnih.govnih.gov The process involves the sequential enzymatic conversion of glutathione S-conjugates to cysteine and finally to N-acetyl-cysteine S-conjugates (mercapturates), which are then filtered from the blood by the kidneys. nih.gov

Table 1: Disposition of 4-Hydroxynonenal (4-HNE) Metabolites in Animal Models

| Organ/Fluid | Metabolite Form | Key Findings | Reference |

|---|---|---|---|

| Liver | Glutathione Conjugates, HNA, DHN | Primary site for initial detoxification and metabolism. nih.gov Metabolizes HNE via alcohol and aldehyde dehydrogenases. nih.gov | nih.gov |

| Bile | HNE- and DHN-glutathione conjugates, HNA-lactone mercapturic acid | Significant excretion route; accounts for ~19.5% of injected dose in 4 hours. acs.org | acs.org |

| Intestine | Various metabolites | Site of enterohepatic recirculation and modification by microflora. acs.org | acs.org |

| Kidney | Mercapturic Acids (e.g., DHN-MA) | Primary organ for final excretion of water-soluble metabolites into urine. virginiaanesthesiaservices.comnih.govnih.gov | virginiaanesthesiaservices.comnih.govnih.gov |

| Urine | Mercapturic acid conjugates of HNE, DHN, and HNA | Final excretion products, serving as biomarkers for lipid peroxidation. acs.orgnih.gov | acs.orgnih.gov |

Cellular and Tissue Specificity in this compound Metabolism

The enzymatic processing of reactive aldehydes shows significant cellular and tissue specificity, a principle well-established through studies on 4-HNE. nih.govmdpi.com While specific data for this compound is lacking, the metabolic machinery for aldehydes like 4-HNE is distributed unevenly across different tissues, leading to varied detoxification capacities. nih.gov

The liver possesses the highest capacity for metabolizing 4-HNE, primarily through the actions of alcohol dehydrogenases, aldehyde dehydrogenases (ALDH), and glutathione S-transferases (GSTs). nih.gov In contrast, tissues like the lung and brain have a significantly lower metabolic capacity, which may render them more susceptible to injury from reactive aldehydes during oxidative stress. nih.gov

Cellular specificity is also evident. For example, in the lens, metabolism of 4-HNE occurs mainly through conjugation with glutathione and oxidation to HNA. researchgate.netarvojournals.org In vascular smooth muscle cells, oxidation to HNA via ALDH and conjugation with GSH are competing pathways. nih.gov Mitochondria, particularly in the kidney and brain, primarily utilize oxidation to detoxify 4-HNE, with GSH conjugation playing a minor role. nih.gov

Different isozymes with varying affinities for 4-HNE are expressed in a tissue-specific manner. frontierspartnerships.org For instance, ALDH2, a mitochondrial enzyme, is highly effective at oxidizing 4-HNE. nih.govwikipedia.org Specific GST isozymes, such as hGSTA4-4 and hGST5.8 in humans, show high affinity for 4-HNE and are crucial for its detoxification. frontierspartnerships.orgwikipedia.orgtandfonline.com The expression of these enzymes can be induced by stress, representing an adaptive cellular response. frontierspartnerships.org In cancer cells, the expression and activity of certain ALDH isozymes, like ALDH3A1, are often elevated, which is linked to increased resistance against aldehydes derived from lipid peroxidation. nih.gov

Table 2: Tissue and Cellular Differences in 4-Hydroxynonenal (4-HNE) Metabolism

| Tissue/Cell Type | Primary Metabolic Pathway(s) | Key Enzymes Involved | Reference |

|---|---|---|---|

| Liver | Glutathione Conjugation, Oxidation, Reduction | ADH, ALDH, GSTs | nih.gov |

| Lung | Low metabolic activity | Low levels of ADH, ALDH, GSTs | nih.gov |

| Brain | Low metabolic activity | Low levels of ADH, ALDH, GSTs | nih.gov |

| Ocular Lens | Glutathione Conjugation, Oxidation | GSTs, ALDH, Aldose Reductase | researchgate.netarvojournals.org |

| Vascular Smooth Muscle Cells | Oxidation, Glutathione Conjugation | ALDH, GSTs | nih.gov |

| Mitochondria (Kidney, Brain) | Oxidation | ALDH (e.g., ALDH2) | nih.gov |

| Hepatoma Cells | Oxidation | Aldehyde Dehydrogenase | researchgate.netnih.gov |

Molecular Adduct Formation by 8 Hydroxynonanal

Covalent Modifications of Proteins by 8-Hydroxynonanal

This compound (8-HNE), a reactive α,β-unsaturated aldehyde, readily modifies proteins through covalent adduction. capes.gov.brresearchgate.net This process, a form of protein carbonylation, primarily involves the Michael addition of nucleophilic amino acid side chains to the electrophilic carbon-carbon double bond of 8-HNE. capes.gov.brresearchgate.net The reactive nature of 8-HNE means that even though only a small percentage (estimated at 1-8%) of the total amount formed may interact with proteins, it can still lead to the modification of hundreds of different proteins. aopwiki.org These modifications can have significant consequences for protein structure and function. uab.edutmrjournals.com

Adduction to Specific Amino Acid Residues (Cysteine, Lysine (B10760008), Histidine)

This compound preferentially forms covalent adducts with the nucleophilic side chains of specific amino acid residues within proteins. The primary targets are cysteine, histidine, and lysine. uab.edunih.gov The reaction typically proceeds via a Michael addition mechanism. wikipedia.orgmdpi.com The general order of reactivity for Michael adduct formation with HNE is Cysteine > Histidine > Lysine. aopwiki.orgnih.gov

Cysteine: The sulfhydryl group of cysteine is a potent nucleophile and reacts readily with the electrophilic double bond of 8-HNE. nih.gov

Histidine: The imidazole (B134444) ring of histidine can also act as a nucleophile, forming stable Michael adducts with 8-HNE. uab.edutandfonline.com

Lysine: The ε-amino group of lysine can participate in Michael addition reactions. uab.eduwikipedia.org Additionally, lysine residues can react with the aldehyde group of 8-HNE to form Schiff bases. wikipedia.orgmdpi.com

The formation of these adducts results in a mass shift in the modified protein, which can be detected by mass spectrometry. For instance, a Michael addition of 8-HNE to a lysine or histidine residue results in a mass increase of 156 Da. uab.edu

| Amino Acid Residue | Reactive Group | Primary Reaction Type | Reference |

|---|---|---|---|

| Cysteine | Sulfhydryl (-SH) | Michael Addition | aopwiki.orgnih.gov |

| Histidine | Imidazole Ring | Michael Addition | uab.edutandfonline.com |

| Lysine | ε-Amino (-NH2) | Michael Addition, Schiff Base Formation | uab.eduwikipedia.orgmdpi.com |

Characterization of Protein Cross-Links Induced by this compound

In addition to forming simple adducts with single amino acid residues, 8-HNE can induce the formation of protein cross-links. tandfonline.compnas.org These cross-links can occur both intramolecularly (within the same protein) and intermolecularly (between different protein molecules). pnas.org

One mechanism for cross-linking involves the reaction of a single 8-HNE molecule with two different amino acid residues. For example, the ε-amino group of one lysine residue can react at the C3 double bond, while the ε-amino group of a second lysine residue reacts with the C1 carbonyl group, leading to a cross-linked protein. pnas.org

The formation of these cross-links can be characterized using techniques such as SDS-PAGE, which can reveal the presence of higher molecular weight protein aggregates. pnas.orgresearchgate.net Mass spectrometry is also a crucial tool for identifying the specific amino acid residues involved in the cross-link and determining the structure of the cross-linked product. tandfonline.com For instance, a fluorescent 2-hydroxy-3-imino-1,2-dihydropyrrol derivative has been identified as a product of the reaction between Nα-acetyllysine and 8-HNE, representing a stable cross-linked structure. pnas.org

Impact of Adduct Formation on Protein Function and Structure

The covalent modification of proteins by 8-HNE can significantly alter their structure and, consequently, their function. uab.edunih.gov The addition of the bulky 8-HNE molecule can disrupt the native conformation of a protein, leading to unfolding or misfolding. mdpi.com This can expose previously hidden amino acid residues, making the protein more susceptible to further modifications. mdpi.com

Functionally, 8-HNE adduction often leads to the impairment or loss of protein activity. mdpi.com For example, the modification of heat shock proteins Hsp70 and Hsp90 by 4-hydroxynonenal (B163490) (a compound structurally similar to 8-HNE) has been shown to interfere with their protein binding and ATPase activity. mdpi.com Similarly, the inactivation of enzymes can occur, as seen with glucose-6-phosphate dehydrogenase, where modification of an active site lysine residue by HNE leads to enzyme inactivation. pnas.org The accumulation of these damaged and misfolded proteins can activate cellular stress responses, such as the unfolded protein response. mdpi.com

Stereoselectivity in this compound-Protein Adduct Formation

The formation of adducts between 8-HNE and proteins can exhibit stereoselectivity. 8-HNE exists as a racemic mixture of (R) and (S) enantiomers, and these different stereoisomers can show varying reactivity towards specific amino acid residues in a protein. nih.gov

For example, in the case of thioredoxin, while both (R)-HNE and (S)-HNE form adducts with Cysteine-73 to a similar extent, the modification of Cysteine-32 is predominantly carried out by (R)-HNE. nih.govresearchgate.net This stereoselectivity is also observed in the formation of DNA-peptide conjugates, where one stereoisomer of an HNE-dG adduct was found to react more rapidly with a tetrapeptide than the other stereoisomers. acs.orgacs.org This suggests that the specific three-dimensional structure of both the protein and the 8-HNE stereoisomer plays a critical role in determining the efficiency and site of adduct formation.

DNA Adduct Formation by this compound

This compound is a genotoxic compound that can react with DNA to form various adducts. vanderbilt.eduresearchgate.netaimspress.com These adducts are considered a form of endogenous DNA damage and can have mutagenic consequences if not repaired. vanderbilt.eduaimspress.com

Reaction with Deoxyguanosine and Other Nucleobases

The primary target for 8-HNE adduction in DNA is the nucleobase deoxyguanosine (dG). vanderbilt.edu The reaction proceeds through an initial Michael addition of the exocyclic amino group of guanine (B1146940) to the α,β-unsaturated aldehyde of 8-HNE. acs.org This is followed by a ring closure between the N1 of the guanine and the aldehyde group, resulting in the formation of exocyclic 1,N2-γ-hydroxypropano adducts. vanderbilt.edunih.gov Due to the creation of new stereogenic centers, this reaction can produce four diastereomeric adducts. vanderbilt.edu

While deoxyguanosine is the major target, 8-HNE can also react with other DNA bases, such as deoxyadenosine, to form etheno adducts. acs.org The formation of these various DNA adducts can destabilize the DNA double helix. nih.gov The extent of this destabilization is dependent on the specific stereochemistry of the adduct. nih.gov For example, the thermal destabilization of a 12-mer oligonucleotide containing an HNE adduct can range from 5 to 16 degrees Celsius compared to the unmodified strand. nih.gov

| Nucleobase | Adduct Type | Key Reaction Steps | Reference |

|---|---|---|---|

| Deoxyguanosine (dG) | Exocyclic 1,N2-γ-hydroxypropano adducts | Michael addition of N2-amino group, followed by ring closure of N1 onto the aldehyde | vanderbilt.eduacs.orgnih.gov |

| Deoxyadenosine (dA) | Etheno adducts | Reaction with adenine (B156593) base | acs.org |

Structural Elucidation of this compound-DNA Adducts

The covalent modification of DNA by aldehydes generated from lipid peroxidation is a critical area of study in toxicology and molecular medicine. 4-Hydroxynonenal (HNE), a major α,β-unsaturated aldehyde produced from the peroxidation of ω-6 polyunsaturated fatty acids, is known to react with DNA bases, forming a variety of adducts. nih.govlipidmaps.org The structural identification of these adducts has been achieved through advanced analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which allow for detailed characterization. researchgate.netresearchgate.net

The primary reaction between HNE and deoxyguanosine (dG) involves a Michael addition of the N2-amino group of guanine to the C3 position of HNE. capes.gov.bracs.org This initial reaction is followed by a reversible cyclization between the N1 position of the guanine and the C1 aldehyde group of HNE, resulting in the formation of exocyclic 1,N2-dG adducts. acs.org Due to the multiple chiral centers in the HNE molecule, this reaction produces a mixture of four diastereomers. acs.org

Further complexity arises from the metabolism of HNE itself. For instance, HNE can be epoxidized to form 2,3-epoxy-4-hydroxynonanal (B45736), which also reacts with deoxyguanosine. mdpi.comnih.gov The reaction of 2,3-epoxy-4-hydroxynonanal with dG yields several adducts, including 1,N2-ethenodeoxyguanosine and four diastereomeric 1,N2-ethanodeoxyguanosine derivatives. nih.gov

When these HNE-dG adducts are incorporated into a DNA duplex, they can undergo a ring-opening rearrangement to form N2-dG aldehydes, which positions the reactive aldehyde group within the minor groove of the DNA helix. acs.org This structural change is significant as it influences the adduct's biological consequences, including its potential to form cross-links. acs.org

Table 1: Major DNA Adducts of 4-Hydroxynonenal and its Metabolites

| Reactant | DNA Base | Adduct Structure | Key Characteristics |

|---|---|---|---|

| 4-Hydroxynonenal (HNE) | Deoxyguanosine (dG) | Exocyclic 1,N2-dG Adducts | Formed via Michael addition and cyclization; exists as four diastereomers. acs.orgacs.org |

| 4-Hydroxynonenal (HNE) | Deoxyguanosine (dG) | N2-dG Aldehyde | Formed by ring-opening of the exocyclic adduct within the DNA duplex. acs.org |

| 2,3-Epoxy-4-hydroxynonanal | Deoxyguanosine (dG) | 1,N2-Ethenodeoxyguanosine | A stable, fluorescent adduct. nih.gov |

| 2,3-Epoxy-4-hydroxynonanal | Deoxyguanosine (dG) | 1,N2-Ethanodeoxyguanosine Derivatives | Possess two five-membered fused rings; exist as four diastereomers. nih.gov |

| 4-Hydroxynonenal (HNE) | Deoxyadenosine (dA), Deoxycytidine (dC) | Propano Adducts | Formed from HNE and other α,β-unsaturated aldehydes. mdpi.com |

Implications of DNA Adducts for Genomic Integrity

The formation of DNA adducts by 4-Hydroxynonenal poses a significant threat to genomic integrity. mdpi.com These lesions can lead to mutations, interfere with DNA replication and transcription, and potentially initiate carcinogenesis. nih.govnih.gov

A primary consequence of HNE-DNA adducts is their mutagenic potential. Studies have shown that the 1,N2-dG exocyclic adducts are promutagenic lesions. acs.org When encountered by the replication machinery, these adducts can cause misincorporation of nucleotides. The most frequently observed mutation resulting from HNE-dG adducts is a G→T transversion. acs.orgmdpi.com These adducts can also block the progression of DNA polymerases, stalling replication forks, which can lead to more complex genomic rearrangements and cell death if not properly repaired. mdpi.com

Furthermore, the presence of HNE adducts can compromise the cell's ability to repair DNA damage. It has been reported that lipid peroxidation products, including HNE, can inhibit the Nucleotide Excision Repair (NER) pathway. mdpi.comnih.gov NER is a crucial mechanism for removing bulky DNA lesions, and its inhibition can lead to the persistence of adducts and an increased mutation rate. nih.gov The aldehydes may exert this inhibitory effect by directly modifying and inactivating key proteins within the repair pathway. nih.gov This interplay, where an agent both causes DNA damage and hampers its repair, amplifies its threat to the stability of the genome. mdpi.com

Table 2: Consequences of HNE-DNA Adducts for Genomic Integrity

| Implication | Mechanism | Outcome |

|---|---|---|

| Mutagenesis | The 1,N2-dG adducts cause DNA polymerases to misincorporate nucleotides during replication. acs.org | Predominantly leads to G→T transversions. acs.orgmdpi.com |

| Replication Blockage | The bulky adducts can physically obstruct the passage of DNA polymerases. mdpi.com | Stalling of replication forks, which can lead to DNA strand breaks and cell cycle arrest. mdpi.com |

| Inhibition of DNA Repair | HNE can covalently modify and inactivate proteins essential for DNA repair pathways, such as Nucleotide Excision Repair (NER). nih.gov | Reduced capacity to remove bulky lesions, leading to the accumulation of DNA damage and increased genomic instability. mdpi.comnih.gov |

| Formation of Cross-links | The ring-opened aldehyde form of the adduct can react with other nucleophiles. acs.orgmdpi.com | Potential for the formation of highly toxic interstrand cross-links or DNA-protein cross-links. mdpi.com |

Interaction of this compound with Other Biomolecules (e.g., Lipids)

Beyond its reactivity with DNA, 4-Hydroxynonenal readily interacts with a wide range of other biological molecules, most notably proteins and lipids. capes.gov.brnih.gov This process, known as lipoxidation, results in the formation of covalent adducts that can alter the structure and function of these biomolecules. nih.gov

The primary targets for HNE adduction on proteins are the nucleophilic side chains of specific amino acids. The most common reactions are:

Michael Addition: The thiol group of cysteine and the imidazole ring of histidine are highly reactive towards the C=C double bond of HNE, forming stable Michael adducts. capes.gov.brnih.gov

Schiff Base Formation: The ε-amino group of lysine can react with the aldehyde group of HNE to form a Schiff base, which can undergo further rearrangements. nih.gov

These modifications can lead to protein cross-linking, enzyme inactivation, and disruption of cellular signaling pathways. nih.govmdpi.com

HNE also interacts with other lipid molecules. As a product of the oxidation of polyunsaturated fatty acids (PUFAs), its formation is inherently linked to the lipid environment of cellular membranes. lipidmaps.orgresearchgate.net The targets of lipoxidation can include the head groups of phospholipids, such as phosphatidylethanolamine (B1630911) and phosphatidylserine. nih.gov Additionally, radicals generated during lipid peroxidation processes, such as thiyl radicals from cysteine, can interact with the double bonds of other fatty acids. mdpi.com This can lead to the cis-trans isomerization of the fatty acid chains, altering the fluidity and structure of cellular membranes. mdpi.com

Table 3: Interactions of 4-Hydroxynonenal with Other Biomolecules

| Biomolecule | Reactive Site(s) | Type of Interaction/Adduct | Consequence |

|---|---|---|---|

| Proteins | Cysteine (thiol group) | Michael Addition | Altered protein structure and function, enzyme inhibition. nih.gov |

| Proteins | Histidine (imidazole ring) | Michael Addition | Disruption of protein activity and signaling. nih.gov |

| Proteins | Lysine (ε-amino group) | Schiff Base Formation | Protein cross-linking, formation of Advanced Lipoxidation End-products (ALEs). nih.gov |

| Lipids (Phospholipids) | Amino-containing head groups (e.g., phosphatidylethanolamine) | Covalent Adduction | Altered membrane properties. nih.gov |

| Lipids (Fatty Acids) | C=C double bonds | Radical-mediated Isomerization | Conversion of cis fatty acids to trans isomers, affecting membrane fluidity. mdpi.com |

Mechanistic Roles of 8 Hydroxynonanal in Cellular Regulation

Modulation of Enzyme Activity by 8-Hydroxynonanal Adducts

8-HNE can directly interact with and modify the function of a wide range of enzymes through the formation of covalent adducts, primarily with cysteine, histidine, and lysine (B10760008) residues. nih.gov This adduction can lead to either inhibition or, in some cases, activation of enzymatic activity, thereby disrupting normal cellular metabolism and signaling.

One of the key consequences of 8-HNE adduction is the alteration of protein function. It is estimated that approximately 2-8% of free 8-HNE can react with proteins to form these adducts. nih.gov The formation of these adducts can lead to changes in the normal functioning and activity of various proteins. elte.hu For instance, the modification of brain cytosolic isoform of creatine (B1669601) kinase (CK-BB) by 8-HNE results in a dose-dependent reduction in its enzymatic activity. nih.gov Similarly, 8-HNE adduction can inactivate critical enzymes like cathepsin B and glucose-6-phosphate dehydrogenase. nih.gov

The impact of 8-HNE on enzyme activity is highly specific and dependent on the particular protein and the site of modification. The table below summarizes the effects of 8-HNE adduction on a selection of enzymes.

| Enzyme | Effect of 8-HNE Adduction | Reference |

| Creatine Kinase (CK-BB) | Dose-dependent reduction in enzyme activity. nih.gov | nih.gov |

| Cathepsin B | Inactivation of the enzyme and loss of protease activity. nih.gov | nih.gov |

| Glucose-6-phosphate Dehydrogenase (G6PD) | Inactivation of the enzyme. nih.gov | nih.gov |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Inactivation of the enzyme. researchgate.net | researchgate.net |

| Aldose Reductase | Serves as a substrate, with the enzyme catalyzing its reduction. mdpi.com | mdpi.com |

| Glutamate (B1630785)–cysteine ligase (GCL) | Increases the activity of the enzyme. nih.gov | nih.gov |

| Cytochrome c oxidase subunit VIII | Inactivation of the enzyme. nih.gov | nih.gov |

It is important to note that the cellular response to 8-HNE is concentration-dependent. At low concentrations, it can act as a signaling molecule, while at higher concentrations, it often leads to inhibition of protein synthesis and apoptosis. tandfonline.com

Interference with Membrane Transporter Systems

8-HNE's lipophilic nature allows it to accumulate in cellular membranes, where it can interfere with the function of membrane-bound proteins, including transporter systems. This interference can disrupt the crucial transport of ions, nutrients, and waste products across the cell membrane, leading to cellular dysfunction.

One of the well-documented effects of 8-HNE is its inhibition of Na+/K+-ATPase, a critical enzyme responsible for maintaining the electrochemical gradients across the plasma membrane. tandfonline.com By modifying this transporter, 8-HNE can disrupt ion homeostasis, which can have far-reaching consequences for cellular function.

Furthermore, 8-HNE can affect the transport of glutathione (B108866) (GSH) conjugates. The ATP-dependent transporter RLIP76 (also known as Ral-binding GTPase activating protein) is involved in the efflux of glutathionylated compounds, including the 8-HNE-GSH conjugate (GS-HNE). frontierspartnerships.org A mild stress that induces the expression of RLIP76 can lead to an accelerated removal of 8-HNE, conferring resistance to apoptosis. frontierspartnerships.org Conversely, inhibition of this transport system could lead to the intracellular accumulation of toxic 8-HNE adducts.

Influence on Intracellular Signaling Pathways

8-HNE is a potent modulator of various intracellular signaling pathways, acting as a second messenger of oxidative stress. nih.gov It can influence pathways involved in cell proliferation, differentiation, and apoptosis. tandfonline.comfrontierspartnerships.org

8-HNE has been shown to activate several key signaling kinases, including members of the mitogen-activated protein kinase (MAPK) family such as c-Jun N-terminal kinase (JNK) and p38. tandfonline.com The activation of these pathways can have diverse and often cell-type-specific effects. For instance, in some cells, 8-HNE-induced JNK activation is a critical step leading to apoptosis. tandfonline.com

The influence of 8-HNE on signaling pathways is complex and can be concentration-dependent. Low concentrations of 8-HNE may stimulate certain pathways, promoting cell proliferation, whereas higher concentrations tend to be inhibitory and trigger apoptotic signaling. tandfonline.com

A crucial aspect of 8-HNE's role in cellular signaling is its ability to activate adaptive stress response pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, forming a primary defense mechanism against oxidative and electrophilic stress. turkjps.orgmdpi.com

8-HNE, as an electrophile, can directly interact with Keap1, the primary negative regulator of Nrf2. mdpi.com This interaction leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and bind to the antioxidant response element (ARE) in the promoter regions of its target genes. turkjps.org This, in turn, upregulates the expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). turkjps.org

Studies have shown that 8-HNE is a potent activator of Nrf2-mediated gene expression in various cell types, including macrophages. ahajournals.org This activation of the Nrf2 pathway by 8-HNE represents a critical adaptive response, aimed at mitigating the damaging effects of oxidative stress and restoring cellular homeostasis. ahajournals.org The ability of natural compounds to activate the Nrf2 pathway is a promising therapeutic strategy for conditions associated with oxidative stress. nih.gov

Impact on Organelle Function and Integrity (e.g., Lysosomal Permeabilization, Mitochondrial Dysfunction)

8-HNE can significantly impact the function and integrity of various cellular organelles, with lysosomes and mitochondria being particularly vulnerable targets.

Lysosomal Permeabilization:

8-HNE has been implicated in causing lysosomal membrane permeabilization (LMP). omicsonline.orgfrontiersin.org This can lead to the release of lysosomal hydrolases, such as cathepsins, into the cytoplasm, which can trigger programmed cell death. omicsonline.orgfrontiersin.org One proposed mechanism involves the carbonylation of heat-shock protein 70.1 (Hsp70.1) by 8-HNE. biorxiv.org This modification makes Hsp70.1, a known lysosomal stabilizer, susceptible to cleavage by activated µ-calpain, ultimately leading to lysosomal destabilization and LMP. biorxiv.orgnih.gov Evidence from various experimental models, including monkeys injected with 8-HNE, has shown that this compound can induce cell death through lysosomal membrane permeabilization in different organs. frontiersin.orgfrontiersin.org

Mitochondrial Dysfunction:

Mitochondria are both a major source of reactive oxygen species (ROS) and a primary target of their damaging effects. 8-HNE, a product of mitochondrial lipid peroxidation, can accumulate in the inner mitochondrial membrane and impair mitochondrial function. nih.gov It can form adducts with critical mitochondrial proteins, leading to decreased function. nih.gov

Specifically, 8-HNE has been shown to induce mild uncoupling of oxidative phosphorylation through its interaction with uncoupling proteins (UCPs) and the adenine (B156593) nucleotide translocase (ANT). embopress.org This uncoupling can decrease the mitochondrial membrane potential and, consequently, reduce ROS production in a negative feedback loop. embopress.org However, at higher concentrations, 8-HNE can also lead to more severe mitochondrial dysfunction, including the inhibition of respiratory chain complexes and the induction of mitochondria-mediated apoptosis. oncotarget.com This can involve the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway. tandfonline.com

Role in Adipocyte Biology and Differentiation Processes

8-HNE plays a significant role in adipocyte biology, with implications for obesity and metabolic syndrome. nih.govnih.gov Studies have shown that both acute and chronic exposure of adipocytes to physiological concentrations of 8-HNE can lead to oxidative stress, impair adipogenesis (the formation of new fat cells), alter the expression of adipokines (hormones secreted by fat cells), and increase lipolysis (the breakdown of fats). nih.govnih.gov

Research on 3T3-L1 preadipocytes has demonstrated that even low levels of 8-HNE are sufficient to impair their differentiation into mature adipocytes. nih.gov This is significant because the proper differentiation of preadipocytes is crucial for maintaining healthy adipose tissue. The prolonged inhibition of adipocyte differentiation by 8-HNE could have detrimental effects on adipose health. nih.gov Furthermore, increased levels of 8-HNE have been observed in the adipose tissue of individuals with diabetes, suggesting a link between this aldehyde and the metabolic dysregulation seen in this condition. mdpi.com

The mechanisms underlying these effects involve the modulation of key signaling pathways that regulate adipogenesis. 8-HNE has been shown to affect the expression of critical adipogenic proteins such as PPARγ and C/EBPα. nih.gov

Contribution to Programmed Cell Death Mechanisms

8-HNE is a well-established inducer of programmed cell death, primarily through apoptosis and, more recently, has been linked to ferroptosis.

Apoptosis:

8-HNE can trigger apoptosis in various cell types, including neurons and fibroblasts. tandfonline.comjneurosci.org It can induce key hallmarks of apoptosis, such as nuclear condensation, DNA fragmentation, and the activation of caspases, which are the executioner enzymes of apoptosis. tandfonline.comjneurosci.org The apoptotic signaling induced by 8-HNE can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. tandfonline.com For instance, 8-HNE can induce the release of cytochrome c from mitochondria, activating the intrinsic pathway. tandfonline.com It has also been shown to modulate the expression of the Fas death receptor, potentially sensitizing cells to apoptosis. tandfonline.com The pro-apoptotic effects of 8-HNE are often mediated through the activation of stress-activated protein kinases like JNK. tandfonline.com

Ferroptosis:

Ferroptosis is a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. d-nb.info Given that 8-HNE is a major product of lipid peroxidation, its involvement in ferroptosis is a growing area of research. Increased levels of 8-HNE have been observed in models of ferroptosis. ijbs.com The accumulation of lipid ROS, a key feature of ferroptosis, is intrinsically linked to the generation of reactive aldehydes like 8-HNE. nih.gov While the precise molecular mechanisms are still being elucidated, the role of 8-HNE in promoting lipid peroxidation suggests its contribution to the execution of ferroptotic cell death.

Advanced Analytical Methodologies for 8 Hydroxynonanal Research

Chromatographic Techniques for 8-Hydroxynonanal and Its Metabolites

Chromatographic methods provide the separation, identification, and quantification of 8-HNE and its metabolites with high specificity and sensitivity. These techniques are often considered the gold standard for the analysis of small molecules in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD)

High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ECD) is a powerful technique for the analysis of electrochemically active compounds like 8-HNE. lcms.czresearchgate.net ECD offers exceptional sensitivity, capable of achieving low picomolar limits of detection. lcms.cz The principle of HPLC-ECD relies on the separation of analytes on a chromatographic column followed by their detection based on their oxidation or reduction at an electrode surface. lcms.czumw.edu.pl For compounds that are not naturally electroactive, pre-column derivatization can be employed to introduce an electrochemically active tag. lcms.cz

The application of HPLC-ECD for 8-HNE analysis often involves a derivatization step to enhance sensitivity and selectivity. ajrms.comacs.org This method has been successfully used to measure 8-HNE in various biological samples, including human plasma. ajrms.comacs.org One study reported typical values of 37 ± 15 nmol/l of 8-HNE in the plasma of elderly volunteers using an optimized HPLC method. ajrms.com The stability of derivatized samples is a critical factor, with studies showing they can be stable for at least six days at -70°C. ajrms.com

| Parameter | Finding | Source |

| Technique | High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) | lcms.czresearchgate.netajrms.com |

| Principle | Separation via HPLC followed by detection of redox reactions at an electrode. | lcms.czumw.edu.pl |

| Sensitivity | Low picomolar (pM) limits of detection are achievable. lcms.cz | lcms.cz |

| Application | Measurement of 8-HNE in human plasma and other biological fluids. ajrms.comacs.org | ajrms.comacs.org |

| Derivatization | Often required to enhance the electrochemical activity of 8-HNE. ajrms.comacs.org | ajrms.comacs.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and its more advanced version, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), are premier analytical techniques for the definitive identification and quantification of 8-HNE and its metabolites. mdpi.comkuleuven.be These methods combine the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net

UHPLC-MS/MS methods have been developed for the simultaneous quantification of multiple oxidative stress biomarkers, including 8-HNE and its derivatives like hydroxynonenal-mercapturic acid (HNE-MA), from various biological matrices such as urine and plasma. kuleuven.benih.gov These methods offer excellent performance with high accuracy and precision. nih.gov For instance, a UHPLC-MS/MS method for analyzing oxidative stress biomarkers in wastewater showed method quantification limits for HNE-MA as low as 1.3-3.0 ng L⁻¹. nih.gov

Derivatization can also be employed in LC-MS/MS analysis to improve ionization efficiency and chromatographic separation. One such method involves derivatizing 8-HNE with (S)-carbidopa to form diastereomers that can be separated on a standard reversed-phase column and quantified with high sensitivity using electrospray ionization in negative mode. und.edu

| Parameter | Finding | Source |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | mdpi.comkuleuven.beresearchgate.net |

| Principle | Combines the separation power of LC/UHPLC with the specificity and sensitivity of tandem mass spectrometry. | researchgate.net |

| Application | Simultaneous quantification of 8-HNE and its metabolites (e.g., HNE-MA) in urine, plasma, and wastewater. kuleuven.benih.gov | kuleuven.benih.gov |

| Performance | High accuracy (>87%) and precision (>90%) with low quantification limits (e.g., 1.3-3.0 ng L⁻¹ for HNE-MA in wastewater). nih.gov | nih.gov |

| Derivatization | Can be used to form diastereomers for enhanced separation and sensitive quantification. und.edu | und.edu |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for the analysis of volatile and thermally stable compounds, or those that can be made so through derivatization. For 8-HNE analysis, derivatization is essential due to the aldehyde's high reactivity and instability. nih.govtandfonline.com A common approach involves derivatization with reagents like pentafluorobenzyl-hydroxylamine-HCl (PFBHA), followed by silylation. nih.govtandfonline.com

This method, often utilizing negative ion chemical ionization (NICI) for enhanced selectivity, allows for the sensitive detection of 8-HNE in biological samples like human plasma. nih.govtandfonline.com A validated GC-MS method demonstrated excellent linearity, high specificity, and sensitivity, with within-day precisions of 4.4-6.1% and between-day precisions of 5.2-10.2%. nih.govtandfonline.com The accuracy of this method was reported to be between 99% and 104% over a calibration range of 2.5-250 nmol/L. nih.gov This technique has been successfully applied to clinical studies, for example, to measure 8-HNE levels in migraine patients. nih.gov

| Parameter | Finding | Source |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.govtandfonline.com |

| Principle | Separation of volatile derivatives by GC followed by mass analysis. | nih.govtandfonline.com |

| Derivatization | Essential for 8-HNE analysis; often uses pentafluorobenzyl-hydroxylamine-HCl (PFBHA) and silylation. nih.govtandfonline.com | nih.govtandfonline.com |

| Performance | High linearity, specificity, and sensitivity. Within-day precision: 4.4-6.1%; Between-day precision: 5.2-10.2%; Accuracy: 99-104%. nih.govtandfonline.com | nih.govtandfonline.com |

| Application | Analysis of 8-HNE in human plasma for clinical research. nih.govnih.gov | nih.govnih.gov |

Immunochemical Approaches for 8-Hydroxynonenal Adduct Detection

Immunochemical methods utilize the high specificity of antibody-antigen interactions to detect and quantify 8-HNE-protein adducts. These techniques are particularly valuable for assessing the extent of protein modification by 8-HNE in cells and tissues.

Enzyme-Linked Immunosorbent Assay (ELISA) Techniques

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For 8-HNE research, competitive ELISA kits are widely available for the rapid detection and quantification of 8-HNE protein adducts in various samples, including plasma, serum, and cell or tissue lysates. fishersci.comkamiyabiomedical.comantibodies-online.com

In a typical competitive ELISA for 8-HNE adducts, a known amount of 8-HNE conjugate is pre-coated onto the microplate wells. kamiyabiomedical.commybiosource.com The sample containing unknown amounts of 8-HNE adducts is added along with a specific anti-HNE antibody. The HNE adducts in the sample compete with the coated HNE for binding to the antibody. mybiosource.com Following the addition of a horseradish peroxidase (HRP)-conjugated secondary antibody and a substrate, a colorimetric signal is produced which is inversely proportional to the amount of 8-HNE adducts in the sample. fn-test.comfn-test.com These kits demonstrate good sensitivity, with some capable of detecting 8-HNE-histidine adducts at levels as low as 8.1 pmol/mg of protein. tandfonline.comnih.gov

| Parameter | Finding | Source |

| Technique | Enzyme-Linked Immunosorbent Assay (ELISA) | tandfonline.comnih.gov |

| Principle | Competitive immunoassay where HNE adducts in a sample compete with coated HNE for antibody binding. kamiyabiomedical.commybiosource.com | kamiyabiomedical.commybiosource.com |

| Format | Plate-based assay for quantification. fishersci.comantibodies-online.com | fishersci.comantibodies-online.com |

| Application | Rapid detection and quantification of HNE protein adducts in serum, plasma, and cell/tissue lysates. fishersci.comkamiyabiomedical.com | fishersci.comkamiyabiomedical.com |

| Sensitivity | High sensitivity, for example, 8.1 pmol HNE-His/mg of protein. tandfonline.comnih.gov | tandfonline.comnih.gov |

| Precision | Good intra-assay (±8%) and inter-assay (±12%) precision reported. tandfonline.comnih.gov | tandfonline.comnih.gov |

Immunohistochemical Staining for Adduct Localization

Immunohistochemistry (IHC) is a powerful technique used to visualize the presence and location of specific antigens, in this case, 8-HNE-protein adducts, within tissue sections. nih.govnih.gov This method provides crucial spatial information about where the oxidative damage is occurring within a specific tissue or cell type. nih.gov

IHC studies have successfully localized 8-HNE adducts in various tissues and disease models. For example, immunoreactivity of HNE-modified proteins has been detected in the cytoplasm of hepatocytes and, under severe injury, in their nuclei. nih.gov In studies of neurodegenerative diseases, 8-HNE adducts have been immunolocalized to Lewy bodies in Parkinson's disease. nih.gov Similarly, in models of alcoholic liver disease, increased periportal 4-HNE adducts have been observed in hepatocytes. physiology.org The technique involves incubating tissue sections with a primary antibody specific for 8-HNE adducts, followed by a secondary antibody conjugated to an enzyme or fluorophore for visualization. researchgate.net This allows for the detailed microscopic examination of adduct distribution. nih.govphysiology.org

| Research Area | Key Findings on 8-HNE Adduct Localization | Source |

| Liver Injury | HNE-modified proteins detected in the cytoplasm of hepatocytes; nuclear localization observed after severe injury. nih.gov | nih.gov |

| Neurodegeneration | Immunolocalization of 4-hydroxynonenal (B163490) to Lewy bodies in Parkinson's disease and diffuse Lewy body disease. nih.gov | nih.gov |

| Prostate Biology | Castration induced 4-hydroxynonenal protein adducts in the regressing prostatic epithelium of rats. researchgate.net | researchgate.net |

| Alcoholic Liver Disease | Increased periportal 4-HNE adducts were observed in hepatocytes of mice exposed to ethanol. physiology.org | physiology.org |

| Kidney Injury | Increased 4-HNE renal expression was found in postischemic acute kidney injury. nih.gov | nih.gov |

Sample Preparation and Derivatization Strategies for this compound Analysis

The accurate quantification of this compound (8-HNA) in biological matrices is challenging due to its high reactivity and low endogenous concentrations. Effective sample preparation is therefore critical to isolate the analyte, remove interfering substances, and concentrate it to detectable levels. Subsequent derivatization is often essential to stabilize the aldehyde and enhance its chromatographic and detection characteristics, particularly for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses.

A variety of sample preparation techniques can be employed, often involving an initial extraction from the biological sample (e.g., plasma, tissue homogenate, or cell culture media). Solid Phase Extraction (SPE) is a widely used method for purifying and concentrating aldehydes from complex mixtures prior to chromatographic analysis. mdpi.comacs.org For aqueous samples like exhaled breath condensate, lyophilization (freeze-drying) can be an effective pre-concentration step for non-volatile analytes. mdpi.com In tissue analysis, the process typically begins with homogenization, followed by extraction protocols such as the Folch or Bligh-Dyer methods to separate lipids. fortunejournals.com

Due to the reactive nature of aldehydes like 8-HNA, derivatization is a key step in their analysis. nih.gov This process modifies the aldehyde's functional group to create a more stable, less polar, and more volatile derivative suitable for analysis. researchgate.net The choice of derivatizing agent is crucial for achieving high sensitivity, specificity, and good chromatographic properties. rsc.org

Several derivatization strategies used for similar aldehydes, such as the well-studied 4-hydroxy-2-nonenal (HNE), are applicable to 8-HNA. One common approach involves reaction with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). researchgate.netrsc.org This reagent reacts with the carbonyl group to form a stable oxime derivative that is highly sensitive to electron capture detection (ECD) and negative chemical ionization mass spectrometry (NCI-MS). nih.govresearchgate.net Following this, a silylation step, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be performed to derivatize the hydroxyl group, further increasing the stability and volatility of the compound for GC-MS analysis. nih.govresearchgate.net

Another frequently used reagent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form 2,4-dinitrophenylhydrazone derivatives. acs.org These derivatives can be analyzed using HPLC with UV or MS/MS detection. acs.orgund.edu However, this method can sometimes lead to the artificial formation of aldehydes from precursors under the strong acidic conditions required for the reaction. acs.org

Development of Novel Biosensors and Detection Platforms

While chromatographic methods coupled with mass spectrometry represent the gold standard for the quantification of lipid peroxidation products, there is a growing interest in developing novel biosensors and detection platforms. frontiersin.orgresearchgate.net These tools offer the potential for rapid, point-of-care, and real-time monitoring of oxidative stress biomarkers like 8-HNA, which could have significant clinical and research applications. nih.govgoogle.com

Electrochemical sensors are a promising avenue for aldehyde detection. nih.gov These devices typically work by the direct oxidation of the aldehyde at an electrode surface, generating a measurable current (amperometry) or potential (voltammetry) that corresponds to the analyte's concentration. nih.gov To enhance sensitivity and selectivity, electrode surfaces can be modified with various materials, including noble metals, catalytic metal nanoparticles, or carbon-based nanomaterials. nih.gov For instance, the development of an electrochemical sensor for breath analysis of aldehydes has been reported, highlighting the potential for non-invasive monitoring. nih.gov

Another advanced approach involves the creation of biomimetic sensors or "plastic antibodies" using molecular imprinting technology. unl.pt This technique creates polymer matrices with cavities that are specifically shaped to recognize and bind a target molecule, such as 8-HNA. The integration of these molecularly imprinted polymers (MIPs) onto an electrochemical transducer can produce a highly selective and sensitive sensor. unl.pt This strategy has been successfully applied to other oxidative stress biomarkers and holds promise for 8-HNA. unl.pt

Optical biosensors represent another major category of emerging detection platforms. researchgate.net These sensors utilize changes in optical properties, such as fluorescence or absorbance, upon interaction with the target analyte. For example, novel fluorescent probes have been developed that react with reactive oxygen species and lipid hydroperoxides, indicating the feasibility of creating specific probes for downstream products like 8-HNA. researchgate.net The versatility of optical biosensors allows for their application in diverse analytical settings, from microplate assays to live-cell imaging. thermofisher.com

The development of these novel platforms is often multidisciplinary, combining principles of chemistry, nanotechnology, and biology. nih.gov While biosensors specifically designed for 8-HNA are still in early stages, the technologies developed for similar aldehydes and other oxidative stress markers provide a clear roadmap for future research. nih.gov The ultimate goal is to create sensitive, specific, and user-friendly devices for the rapid detection of 8-HNA in various biological samples. nih.gov

Computational and Theoretical Investigations of 8 Hydroxynonanal

Molecular Modeling of 8-Hydroxynonanal Interactions with Proteins and DNA

Molecular modeling encompasses a range of computational techniques used to simulate and predict how a molecule like 8-HNA interacts with biological macromolecules. These in silico methods are crucial for identifying potential binding sites and understanding the structural consequences of covalent modification (adduction) of proteins and DNA.

Protein Interactions: The primary mechanism by which aldehydes like 8-HNA exert biological effects is through covalent adduction to nucleophilic amino acid residues. Molecular modeling, particularly molecular docking and molecular dynamics (MD) simulations, can predict which residues are the most likely targets. The reactivity order for the analogous and extensively studied 4-HNE is typically Cysteine > Histidine > Lysine (B10760008). mdpi.com Modeling studies on 4-HNE adduction to proteins like Sirtuin 3 (SIRT3) have shown that modification of a critical cysteine residue (Cys280) in the zinc-binding domain can induce conformational changes that lead to allosteric inhibition of the enzyme's activity. nih.gov Such computational analyses help to correlate a specific chemical modification with a functional outcome. nih.govnih.gov These approaches can be applied to predict the preferred protein targets of 8-HNA and the functional consequences of adduct formation.

DNA Interactions: Reactive aldehydes can also damage nucleic acids. The interaction of aldehydes with DNA bases can lead to the formation of various adducts, such as etheno adducts or propano adducts, which are mutagenic lesions. Molecular modeling and quantum chemical calculations are used to study the structure and stability of these DNA adducts within the double helix. acs.org For instance, studies on DNA containing lesions like 8-oxoguanine, a common form of oxidative DNA damage, use MD simulations to probe the structural dynamics and flexibility of the damaged DNA, providing insight into how repair enzymes recognize such lesions. researchgate.net Similar modeling of 8-HNA-DNA adducts would be essential to understand their structural impact and potential for causing mutations. Molecular docking simulations can further predict the binding modes of small molecules with DNA, identifying interactions such as hydrogen bonding and π-stacking that stabilize the complex. sciforum.netsciforum.net

Table 1: Common Nucleophilic Amino Acid Residues Targeted by Aldehydes and Investigated via Molecular Modeling This table is based on data from the related aldehyde, 4-hydroxynonenal (B163490) (4-HNE), and represents the types of interactions that would be modeled for this compound.

| Amino Acid Residue | Type of Interaction Modeled | Potential Consequence |

|---|---|---|

| Cysteine | Michael Addition to Thiol Group | Altered Protein Structure, Enzyme Inhibition |

| Histidine | Michael Addition to Imidazole (B134444) Ring | Disruption of Catalytic Sites, Altered Protein-Protein Interactions |

| Lysine | Schiff Base Formation / Michael Addition | Interruption of Binding Sites, Altered Post-Translational Modifications |

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. numberanalytics.com It is particularly valuable for elucidating reaction mechanisms, calculating the energies of reactants, transition states, and products, and predicting spectroscopic properties. fu-berlin.demdpi.com

For a reactive aldehyde like 8-HNA, DFT can be employed to study several key aspects of its chemistry:

Reaction Energetics: DFT calculations can determine the reaction energy and activation barriers for the adduction of 8-HNA to nucleophilic amino acids. coe.edu This allows researchers to predict the kinetic and thermodynamic feasibility of different reaction pathways, such as Michael addition or Schiff base formation.

Transition State Analysis: By locating the transition structure (the highest energy point along a reaction coordinate), DFT provides a detailed picture of the bond-forming and bond-breaking processes. fu-berlin.deacs.org Vibrational frequency calculations are used to confirm the identity of a true transition state, which is characterized by a single imaginary frequency. coe.edu

Mechanism Elucidation: DFT studies can compare different potential mechanisms to determine the most likely pathway. For example, in studying the reactions of aldehydes, DFT can help distinguish between stepwise and concerted mechanisms and assess the role of solvent or catalytic residues in the reaction. acs.org Studies on other hydroxy-organic molecules have used DFT to characterize adsorption modes on surfaces and quantify electronic properties like charge transfer. nih.gov

Table 2: Key Parameters from DFT Studies for Analyzing Reaction Mechanisms This table outlines the typical outputs of DFT calculations used to study chemical reactions of compounds like this compound.

| Parameter | Description | Significance |

|---|---|---|

| Reaction Energy (ΔE) | The difference in electronic energy between products and reactants. | Indicates if a reaction is exothermic (favorable) or endothermic. |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | Determines the rate of the reaction; a lower barrier means a faster reaction. |

| Transition State Geometry | The 3D arrangement of atoms at the peak of the energy barrier. | Provides a snapshot of the bond-making/breaking process. |

| Gibbs Free Energy (ΔG) | The energy change that accounts for both enthalpy and entropy. | Predicts the spontaneity of a reaction under specific conditions. |

| Electron Density/Charge Transfer | The distribution of electrons in the molecule and its shift during a reaction. | Reveals the nature of chemical bonding (covalent, ionic) and charge redistribution upon interaction. nih.gov |

Simulations of this compound Dynamics in Biological Microenvironments

The behavior and function of molecules like 8-HNA are heavily influenced by their local environment, particularly within the complex and crowded interior of a cell. Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. mdpi.com These simulations can reveal the dynamic behavior of 8-HNA in biological microenvironments such as lipid membranes.

Dynamics in Lipid Bilayers: As a lipid peroxidation product, 8-HNA is generated within or near cellular membranes. MD simulations of the related molecule 4-HNE in phospholipid bilayers have provided significant insights. acs.org These simulations show that the aldehyde does not reside in a single location but dynamically moves within the membrane. Its polar hydroxyl and aldehyde groups tend to anchor near the water-membrane interface, while the hydrophobic alkyl chain remains embedded in the membrane's core. pitt.edu This specific orientation and localization are critical, as they make the reactive aldehyde group accessible to membrane-associated proteins. pitt.edu Furthermore, the presence of oxidized lipids, including aldehydes, can disrupt membrane structure, form pores, and increase membrane permeability, all of which can be quantitatively investigated using MD simulations. researchgate.net Similar simulations for 8-HNA would clarify its preferred location, orientation, and its impact on the structural and dynamic properties of cell membranes.

Table 3: Simulated Dynamic Properties of Hydroxynonenal in a Lipid Bilayer This table is based on findings from MD simulations of 4-hydroxynonenal and illustrates the type of dynamic information that can be obtained for this compound.

| Property | Description | Significance for Biological Interaction |

|---|---|---|

| Location/Position | The average depth of the molecule relative to the center of the bilayer. | Determines which parts of membrane proteins the aldehyde can interact with. |

| Orientation | The angle of the molecule's axis relative to the membrane normal. | Affects the accessibility of the reactive aldehyde and hydroxyl groups. |

| Diffusion Coefficient | The rate at which the molecule moves laterally within the membrane leaflet. | Influences the frequency of encounters with target proteins. |

| Membrane Perturbation | Changes in membrane thickness, lipid order, and local curvature caused by the molecule. | Can alter membrane integrity and the function of embedded proteins. |

| Flip-Flop Rate | The rate of translocation of the molecule from one leaflet of the bilayer to the other. | Important for its distribution across membranes and potential to interact with cytosolic vs. extracellular targets. acs.orgbiorxiv.org |

Emerging Research Frontiers for 8 Hydroxynonanal

Integrated Omics Approaches for 8-Hydroxynonanal Metabolomics and Adductomics

Integrated omics, which combines data from various high-throughput platforms like genomics, transcriptomics, proteomics, and metabolomics, offers a powerful framework for understanding the comprehensive biological impact of a specific molecule. nih.govnih.govmdpi.com For a reactive aldehyde like this compound, two key areas of omics research are metabolomics and adductomics.

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. nih.gov Advanced analytical platforms, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are central to these investigations. nih.govwikipedia.org A metabolomics approach to studying this compound would focus on tracing its metabolic fate. As a hydroxyaldehyde, it is anticipated to undergo several enzymatic transformations, including oxidation to a carboxylic acid or reduction to an alcohol. mdpi.com High-resolution MS-based lipidomics could be employed to identify and quantify these and other related metabolites directly from biological extracts. mdpi.com

Adductomics is the systematic study of covalent modifications to macromolecules like proteins and DNA by reactive molecules. google.com Aldehydes are known to form adducts with nucleophilic residues on proteins (such as lysine (B10760008), cysteine, and histidine) and DNA bases. nih.govnih.govwikipedia.org While much adductomics research has centered on α,β-unsaturated aldehydes that form Michael adducts, this compound, as a saturated aldehyde, would primarily form Schiff bases with primary amines (e.g., the ε-amino group of lysine). Modern mass spectrometry-based proteomics is the essential tool for identifying the specific sites of these protein modifications. wikipedia.org Identifying the "adductome" of this compound would reveal which proteins are its primary targets, offering crucial insights into its mechanism of action.

| Omics Technique | Application to this compound Research | Potential Findings |

| Metabolomics (LC-MS/MS) | Identification and quantification of this compound and its metabolic products in cells, tissues, and biofluids. | Elucidation of metabolic pathways (e.g., oxidation, reduction), determination of metabolic rate, and identification of key enzymes involved. |

| Proteomics/Adductomics | Global identification of proteins covalently modified by this compound. | Mapping of the this compound "adductome," identification of specific protein targets and modification sites (e.g., Schiff bases on lysine residues). |

| Transcriptomics (RNA-seq) | Analysis of changes in gene expression in response to this compound exposure. | Identification of cellular pathways and biological processes perturbed by this compound, such as stress response or metabolic regulation. |

| Integrated Multi-Omics | Combination of metabolomics, adductomics, and transcriptomics data. | A holistic view of the cellular response to this compound, linking protein modification to changes in metabolic and gene expression networks. nih.govnih.gov |

Systems Biology Perspectives on this compound-Mediated Networks

Systems biology takes a holistic approach to understanding complex biological phenomena by examining the interactions between all components of a system. researchgate.net Rather than studying single molecules or pathways in isolation, it seeks to understand how these components give rise to emergent properties and phenotypes through their interconnected networks. nih.govnajah.edu For a bioactive molecule like this compound, a systems biology perspective is crucial for moving beyond the identification of individual targets to understanding its network-level impact.

By forming adducts with proteins, this compound has the potential to alter their function, thereby modulating various signaling and metabolic networks. nih.gov The data generated from adductomics studies can be used to construct protein-protein interaction (PPI) maps. nih.gov These maps can reveal which cellular processes and signaling hubs are most affected by this compound modification. For instance, if adductomics identifies multiple enzymes within a specific metabolic pathway as targets, systems biology tools can be used to model the resulting flux changes throughout the entire network.